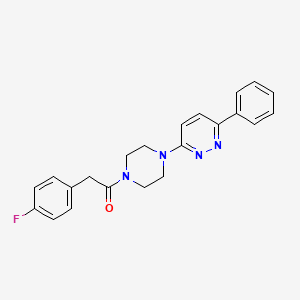

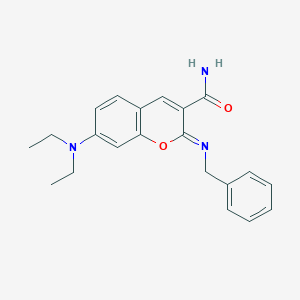

2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .

Synthesis Analysis

Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of benzamide compounds, including “this compound”, can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving benzamide compounds can be analyzed using various methods. For example, the in vitro antioxidant activity of all the compounds can be determined by total antioxidant, free radical scavenging, and metal chelating activity .Scientific Research Applications

Anticancer and Antioxidant Activities

Research into compounds structurally related to 2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide has demonstrated significant potential in anticancer and antioxidant applications. Gudipati et al. (2011) synthesized derivatives showing dose-dependent inhibition of cancer cell growth in HeLa, IMR-32, and MCF-7 cell lines, indicating potential utility in cancer treatment. The study highlighted the importance of electron-withdrawing groups at specific positions for enhancing anticancer and antioxidant activities, suggesting that structural analogs of this compound could be further explored for these applications (Gudipati, Anreddy, & Manda, 2011).

Anti-Tubercular Applications

Nimbalkar et al. (2018) investigated novel derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating promising efficacy with IC50 values of less than 1 µg/mL. This research indicates the potential of this compound derivatives as anti-tubercular agents, offering a foundation for developing new treatments against tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Antiepileptic Activity

Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives that exhibited significant antiepileptic activity in a mouse model. This study suggests the potential of compounds related to this compound in the treatment of epilepsy, pointing towards novel therapeutic pathways (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019).

Anti-Inflammatory Agents

Nikalje et al. (2015) reported on the synthesis and evaluation of novel derivatives as anti-inflammatory agents, showcasing their efficacy in in vitro and in vivo models. These findings highlight the therapeutic potential of this compound derivatives in managing inflammation, contributing to the development of new anti-inflammatory medications (Nikalje, Hirani, & Nawle, 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,6-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-13-4-3-5-14(23-2)16(13)17(21)18-11-6-7-12-10(8-11)9-15(20)19-12/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTKJBKYGBVIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-(pyridin-4-ylmethyl)-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2557347.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride](/img/structure/B2557349.png)

![2-[(Pentachlorophenyl)thio]acetohydrazide](/img/structure/B2557351.png)

![6-Fluoro-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2557352.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2557357.png)

![N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557358.png)

![2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2557363.png)

![1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2557367.png)